molecular formula C21H23N3O4 B11025213 4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11025213
M. Wt: 381.4 g/mol
InChI Key: MSKASEVFKLQJQT-UHFFFAOYSA-N
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Description

4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidin-2-one core, which is a versatile scaffold in medicinal chemistry, and is functionalized with furan-2-carbonyl and piperazine-1-carbonyl groups, as well as a 4-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the furan-2-carbonyl and piperazine-1-carbonyl groups. The final step involves the attachment of the 4-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one offers unique structural features that may enhance its biological activity and specificity. The presence of the 4-methylphenyl group, in particular, can influence its binding affinity and selectivity for certain targets.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C21H23N3O4/c1-15-4-6-17(7-5-15)24-14-16(13-19(24)25)20(26)22-8-10-23(11-9-22)21(27)18-3-2-12-28-18/h2-7,12,16H,8-11,13-14H2,1H3

InChI Key

MSKASEVFKLQJQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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